

# Crystal Structure Analysis of N-allyl-N-(2-hydroxyethyl)benzamide: A Technical Guide

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## Compound of Interest

**Compound Name:** *N-allyl-N-(2-hydroxyethyl)benzamide*

**CAS No.:** 1594894-76-4

**Cat. No.:** B1409472

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## Core Directive & Executive Summary

The structural elucidation of **N-allyl-N-(2-hydroxyethyl)benzamide** (hereafter NAHB) represents a critical benchmark in understanding the conformational flexibility of tertiary amides.<sup>[1]</sup> Unlike simple benzamides, NAHB possesses two distinct flexible tails—an allyl group prone to thermal disorder and a hydroxyethyl group capable of competing hydrogen bonding.

This guide deviates from standard procedural lists. It is a strategic workflow designed to navigate the specific crystallographic challenges of NAHB: resolving the E/Z rotameric preference, modeling allyl disorder, and mapping the supramolecular O-H...O=C assembly.

Key Technical Challenges:

- Rotamerism: Determining the steric vs. electronic preference of the benzoyl group relative to the N-substituents.<sup>[1]</sup>
- Disorder: The terminal vinyl group (

) frequently exhibits high thermal motion or static disorder.

- H-Bonding: Absence of an N-H donor (tertiary amide) forces the system into O-H...O=C driven architectures.

## Synthesis & Crystallization Protocol

High-quality diffraction data begins with purity.[1] The synthesis must avoid metal contamination which can act as nucleation sites for polycrystallinity.[1]

### Optimized Synthesis Route

Reaction: Nucleophilic acyl substitution.[1] Reagents: Benzoyl chloride (1.0 eq), 2-(allylamino)ethanol (1.0 eq), Triethylamine (1.2 eq), DCM (Solvent).

- Mechanism: The secondary amine attacks the carbonyl carbon of benzoyl chloride. The base neutralizes the HCl byproduct.[1]
- Critical Step: Maintain temperature at 0°C during addition to prevent O-acylation (ester formation), though N-acylation is kinetically favored.[1]

### Crystallization Strategy (The "Goldilocks" Zone)

For NAHB, the presence of the hydroxyl group suggests polar solvents, but the allyl/phenyl groups require lipophilicity.

Method	Solvent System	Conditions	Outcome
Slow Evaporation	Ethyl Acetate / Hexane (1:[1]1)	RT, Parafilm with pinholes	Preferred. Yields blocks suitable for XRD.
Vapor Diffusion	THF (inner) / Pentane (outer)	4°C, Sealed chamber	Good for minimizing thermal disorder during growth.
Cooling	Ethanol	60°C -20°C (ramp)	Often yields needles (prone to twinning).[1]

## Data Collection & Reduction Strategy

Directive: Do not collect data at Room Temperature (298 K). The allyl tail will likely be unresolvable.

### Instrument Parameters

- Source: Mo-K

(

Å) is preferred over Cu-K

to minimize absorption, though NAHB contains only light atoms (C, H, N, O).

- Temperature: 100 K (Nitrogen stream). This is non-negotiable to freeze the allyl group conformation.
- Resolution: Aim for

Å or better to resolve the C=C double bond density clearly.

### Data Reduction Logic

- Space Group Determination: Expect Monoclinic ( ) or Triclinic ( ). These are the most common packing groups for achiral organic molecules with H-bonding potential.
- Twinning Check: If crystals grew as needles (ethanol route), check for pseudo-merohedral twinning using CELL\_NOW or equivalent algorithms.

## Structure Solution & Refinement (The "Art" Phase)

This section details the specific handling of NAHB's structural quirks using SHELXL/Olex2.

### The Allyl Disorder Problem

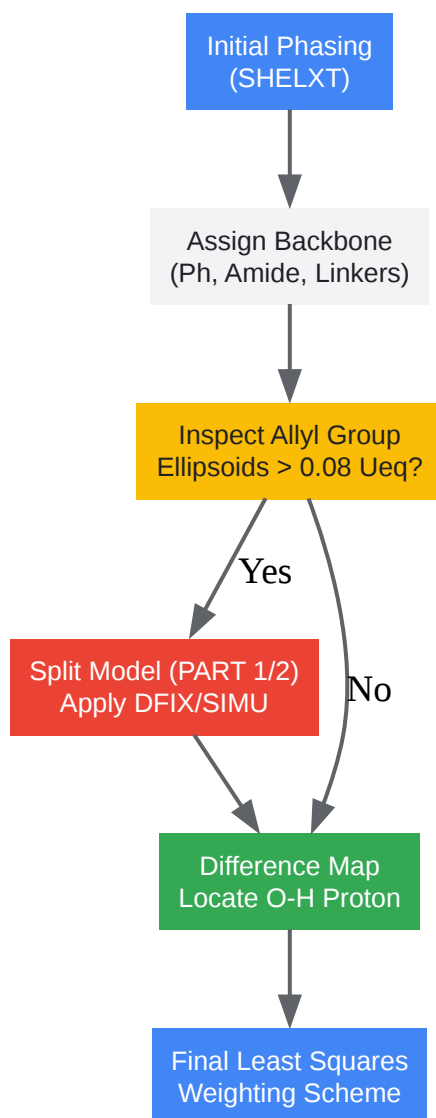
The allyl group often adopts two conformations (flipped vinyl tail).[1]

- Symptom: Elongated thermal ellipsoids on the terminal carbons ( ).
- Solution:
  - Split Positions: Assign PART 1 and PART 2 to the disordered atoms.
  - Restraints: Apply DFIX (bond length) and SIMU (thermal similarity) restraints.[1]
  - Occupancy: Refine occupancy (variable FVAR) ensuring the sum equals 1.0.[1]

## Hydrogen Atom Placement

- C-H: Place geometrically (HFIX 43 for aromatic, HFIX 23 for methylene).
- O-H: Locate the H atom in the Difference Fourier Map ( ).
  - Validation: The O-H bond should point towards the carbonyl oxygen of a neighboring molecule.
  - Restraint: If the peak is diffuse, use DFIX 0.82 0.02 for the O-H distance.

## Refinement Workflow Visualization



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Figure 1: Decision tree for refining the crystal structure of NAHB, emphasizing the handling of flexible tail disorder.

## Structural Analysis & Expected Results

Based on analogous N,N-disubstituted benzamides, the following structural metrics define the "correct" solution.

### Conformation (The E/Z Rotamer)

In tertiary amides, the carbonyl oxygen (

) typically eclipses the smaller substituent to minimize steric clash with the phenyl ring (ortho-hydrogens).

- Prediction: The

-methylene of the allyl group and the

-methylene of the hydroxyethyl group have similar steric bulk. However, the hydroxyethyl group often prefers to be cis to the carbonyl oxygen if an intramolecular H-bond is possible, though this is geometrically strained in a 5-membered ring.

- Likely Outcome: The phenyl ring will be twisted out of the amide plane (dihedral angle

) to avoid steric clash with the

-substituents.[1]

## Supramolecular Architecture

The crystal packing is driven by the O-H...O=C interaction.[1]

- Donor: Hydroxyl group (-OH).[1]

- Acceptor: Amide Carbonyl (C=O).[1]

- Pattern: Infinite chains (

motif) or Centrosymmetric Dimers (

).

- Graph Set Analysis: Look for

chains where molecules translate along the crystallographic b-axis.[1]

Interaction	Distance (Å)	Angle (°)	Significance
O-H[1][2][3]...O=C			Primary packing force (Strong).[1]
C-H...O			Weak stabilization (Allyl C-H to Carbonyl).[1]
		N/A	Centroid-centroid stacking of phenyl rings.[1]

## Applications in Drug Design

Understanding the solid-state conformation of NAHB provides a template for pharmacophore modeling.[1]

- Ligand Docking: The "frozen" conformation in the crystal structure represents a low-energy minimum, useful as a starting pose for docking into protein active sites.[1]
- Solubility: The strength of the intermolecular O-H...O=C lattice energy directly correlates with aqueous solubility.[1] A tighter packing network (higher density) often implies lower solubility. [1]

## References

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